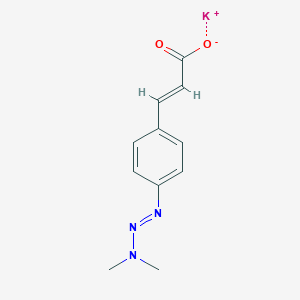
Quinuclidinyl-2-thienyl-4-bromobenzilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinuclidinyl-2-thienyl-4-bromobenzilate (QNB) is a potent anticholinergic drug that has been widely used in scientific research applications. QNB is a competitive inhibitor of muscarinic acetylcholine receptors, which are important targets for therapeutic drugs.
作用机制
Quinuclidinyl-2-thienyl-4-bromobenzilate acts as a competitive inhibitor of muscarinic acetylcholine receptors, which are G protein-coupled receptors that are widely distributed throughout the body. The muscarinic acetylcholine receptor system plays an important role in various physiological processes, including regulation of heart rate, smooth muscle contraction, glandular secretion, and cognitive function. By inhibiting the function of muscarinic acetylcholine receptors, Quinuclidinyl-2-thienyl-4-bromobenzilate can cause a wide range of physiological and behavioral effects.
Biochemical and Physiological Effects:
Quinuclidinyl-2-thienyl-4-bromobenzilate has a wide range of biochemical and physiological effects. Quinuclidinyl-2-thienyl-4-bromobenzilate can cause dry mouth, blurred vision, constipation, urinary retention, tachycardia, and cognitive impairment. Quinuclidinyl-2-thienyl-4-bromobenzilate can also cause hallucinations, delirium, and psychosis at high doses. Quinuclidinyl-2-thienyl-4-bromobenzilate has been used as a model for studying the effects of anticholinergic drugs on the central nervous system and to develop new therapeutic drugs.
实验室实验的优点和局限性
Quinuclidinyl-2-thienyl-4-bromobenzilate has several advantages and limitations for lab experiments. Quinuclidinyl-2-thienyl-4-bromobenzilate is a potent and selective inhibitor of muscarinic acetylcholine receptors, which makes it a useful tool for studying the muscarinic acetylcholine receptor system. Quinuclidinyl-2-thienyl-4-bromobenzilate is also relatively stable and easy to handle, which makes it a convenient tool for lab experiments. However, Quinuclidinyl-2-thienyl-4-bromobenzilate has several limitations, including its toxicity and potential for causing severe side effects at high doses. Quinuclidinyl-2-thienyl-4-bromobenzilate also has limited selectivity for different subtypes of muscarinic acetylcholine receptors, which can make it difficult to study specific receptor subtypes.
未来方向
There are several future directions for research on Quinuclidinyl-2-thienyl-4-bromobenzilate. One area of research is to develop new therapeutic drugs that target specific subtypes of muscarinic acetylcholine receptors. Another area of research is to study the effects of Quinuclidinyl-2-thienyl-4-bromobenzilate on different physiological processes, such as inflammation and immune function. Finally, future research can focus on developing new methods for synthesizing Quinuclidinyl-2-thienyl-4-bromobenzilate and other anticholinergic drugs, which can improve their efficacy and reduce their toxicity.
合成方法
Quinuclidinyl-2-thienyl-4-bromobenzilate can be synthesized using a multi-step chemical reaction process. The first step involves the synthesis of 2-thiophenecarboxaldehyde from thiophene-2-carboxylic acid. The second step involves the synthesis of quinuclidine from cyclohexanone and ethylamine. The third step involves the synthesis of 2-thienyl-4-bromobenzyl chloride from 2-thiophenecarboxaldehyde and 4-bromobenzyl chloride. The final step involves the reaction of quinuclidine and 2-thienyl-4-bromobenzyl chloride to produce Quinuclidinyl-2-thienyl-4-bromobenzilate.
科学研究应用
Quinuclidinyl-2-thienyl-4-bromobenzilate has been widely used in scientific research applications, particularly in the field of pharmacology. Quinuclidinyl-2-thienyl-4-bromobenzilate is used as a tool to study the muscarinic acetylcholine receptor system and its role in various physiological processes. Quinuclidinyl-2-thienyl-4-bromobenzilate is also used to study the effects of anticholinergic drugs on the central nervous system and to develop new therapeutic drugs.
属性
CAS 编号 |
134637-07-3 |
|---|---|
产品名称 |
Quinuclidinyl-2-thienyl-4-bromobenzilate |
分子式 |
C19H20BrNO3S |
分子量 |
422.3 g/mol |
IUPAC 名称 |
1-azabicyclo[2.2.2]octan-3-yl 2-(4-bromophenyl)-2-hydroxy-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C19H20BrNO3S/c20-15-5-3-14(4-6-15)19(23,17-2-1-11-25-17)18(22)24-16-12-21-9-7-13(16)8-10-21/h1-6,11,13,16,23H,7-10,12H2 |
InChI 键 |
JCEPJUVHFGPVHP-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=C(C=C3)Br)(C4=CC=CS4)O |
规范 SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=C(C=C3)Br)(C4=CC=CS4)O |
同义词 |
2-thienyl-4-Br-QNB quinuclidinyl-2-thienyl-4-bromobenzilate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)

![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)
![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)
![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)


![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)

